Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate

Description

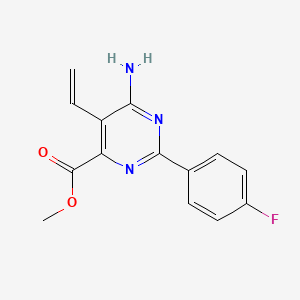

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a central heterocyclic ring with four distinct substituents:

- 6-Amino group (-NH₂): Enhances hydrogen-bonding capacity and solubility .

- 5-Vinyl group (-CH=CH₂): Provides rigidity and serves as a site for further functionalization.

- 4-Methyl carboxylate (-COOCH₃): Balances lipophilicity and polarity, influencing bioavailability.

Pyrimidines are widely studied for their biological relevance, and substitutions at positions 2, 4, 5, and 6 often dictate activity .

Properties

Molecular Formula |

C14H12FN3O2 |

|---|---|

Molecular Weight |

273.26 g/mol |

IUPAC Name |

methyl 6-amino-5-ethenyl-2-(4-fluorophenyl)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C14H12FN3O2/c1-3-10-11(14(19)20-2)17-13(18-12(10)16)8-4-6-9(15)7-5-8/h3-7H,1H2,2H3,(H2,16,17,18) |

InChI Key |

HDXLNXMZHNKMPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)F)N)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2/HCl.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antitumor and antimicrobial properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine derivatives:

Key Findings:

Fluorine (target) vs. chlorine () at the phenyl ring alters electron-withdrawing effects, with fluorine offering better metabolic stability .

Structural Flexibility :

- The vinyl group in the target compound introduces rigidity and conjugation, contrasting with the saturated tetrahydro ring in , which may adopt puckered conformations .

Crystallographic Behavior: Compounds like exhibit intramolecular hydrogen bonds (N–H⋯N), stabilizing specific conformations. The target’s amino group may similarly influence crystal packing .

Synthetic Utility :

- The vinyl group in the target compound offers a handle for further functionalization (e.g., polymerization or cross-coupling), unlike the isopropyl group in .

Biological Activity

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is a pyrimidine derivative notable for its structural features, including an amino group at the 6-position, a vinyl group at the 5-position, and a 4-fluorophenyl substituent at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 239.24 g/mol

- Solubility : Enhanced by the carboxylate group, which improves its reactivity and solubility in various solvents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing pyrimidine derivatives and appropriate fluorinated phenolic compounds.

- C–H Activation Techniques : Employing transition-metal catalysts to facilitate functionalization of the pyrimidine ring.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Its mechanism of action is believed to involve the inhibition of viral replication by interfering with specific viral enzymes or receptors.

Case Study: Antiviral Efficacy

In vitro studies have demonstrated that this compound shows activity against various strains of viruses, including:

- Influenza Virus : Inhibits hemagglutinin activity.

- HIV : Exhibits potential as an entry inhibitor.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.

- Induction of Apoptosis : It promotes programmed cell death in tumor cells.

Research Findings

A study conducted on various cancer cell lines revealed that this compound exhibited:

- IC values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

Comparative Biological Activity

| Compound Name | Key Features | Potential Activity |

|---|---|---|

| This compound | Fluoro-substituted | Antiviral, Anticancer |

| Methyl 6-amino-2-(3-fluorophenyl)-5-vinylpyrimidine-4-carboxylate | Different fluorophenol | Varies in activity |

| Methyl 6-amino-2-(phenyl)-5-vinylpyrimidine-4-carboxylate | No fluorination | Potentially less active |

| Methyl 6-amino-2-(4-chlorophenyl)-5-vinylpyrimidine-4-carboxylate | Chloro-substituted | Different reactivity |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in viral replication or pathways associated with cancer cell proliferation.

Binding Affinity Studies

Interaction studies using techniques like molecular docking and surface plasmon resonance have indicated that this compound binds effectively to target proteins, suggesting a strong potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.